DCAF1 binder 1
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Overview
Description
DCAF1 binder 1 is a selective ligand for the CRL4 DCAF1 E3 ligase complex. This compound is involved in targeted protein degradation, a process that has gained significant attention in the field of drug discovery and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCAF1 binder 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The production methods are designed to ensure the consistent quality of the compound, which is crucial for its use in scientific research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
DCAF1 binder 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
DCAF1 binder 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the mechanisms of targeted protein degradation.
Biology: Employed in the investigation of cellular processes regulated by the CRL4 DCAF1 E3 ligase complex.
Medicine: Explored as a potential therapeutic agent for diseases where protein degradation plays a crucial role, such as cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
DCAF1 binder 1 exerts its effects by selectively binding to the CRL4 DCAF1 E3 ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparison with Similar Compounds
Similar Compounds
CRBN binder 1: Another ligand used in targeted protein degradation, but with a different E3 ligase complex.
VHL binder 1: A ligand that targets the von Hippel-Lindau E3 ligase complex for protein degradation
Uniqueness
DCAF1 binder 1 is unique in its selective binding to the CRL4 DCAF1 E3 ligase complex. This specificity allows for targeted protein degradation in settings where other ligases, such as CRBN, may be downregulated or resistant. This makes this compound a valuable tool in overcoming resistance mechanisms in therapeutic applications .
Properties
Molecular Formula |
C28H35ClN6O |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33) |
InChI Key |
GGEKTDCCHNVLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN |
Origin of Product |
United States |
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